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Compound of Interest

Compound Name: POTASSIUM TETRABORATE)

Cat. No.: B1174977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium

tetraborate, with a focus on its tetrahydrate form (K₂B₄O₇·4H₂O). The information presented

herein is compiled from crystallographic studies and is intended for a scientific audience

engaged in research and development.

Crystallographic Data
The crystal structure of potassium tetraborate tetrahydrate was determined by single-crystal X-

ray diffraction. The compound crystallizes in the orthorhombic system, belonging to the non-

centrosymmetric space group P2₁2₁2₁.[1] This space group is characterized by three twofold

screw axes along the crystallographic axes a, b, and c.

The fundamental building block of the crystal structure is the complex tetraborate anion,

[B₄O₅(OH)₄]²⁻. This anion is composed of two BO₃ triangles and two BO₄ tetrahedra that share

corners.[1] The potassium ions (K⁺) and water molecules of hydration are located between

these anionic groups, held together by electrostatic interactions and a network of hydrogen

bonds.

Table 1: Crystallographic Data for Potassium Tetraborate Tetrahydrate
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Parameter Value

Chemical Formula K₂[B₄O₅(OH)₄]·2H₂O

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions a = 12.899 Å, b = 11.774 Å, c = 6.859 Å

Molecules per Unit Cell (Z) 4

Source: Marezio, Plettinger & Zachariasen, 1963

Table 2: Atomic Coordinates for Potassium Tetraborate Tetrahydrate

A comprehensive list of atomic coordinates for all atoms in the asymmetric unit, as determined

by X-ray diffraction, is essential for a complete understanding of the crystal structure. The

seminal work by Marezio, Plettinger, and Zachariasen in 1963 provides these details.

(Note: The full table of atomic coordinates from the original publication is extensive and is

summarized here by the key structural features. For the complete dataset, readers are referred

to the original publication: Acta Crystallographica (1963), 16, 975-980.)

Experimental Protocols
Synthesis of Potassium Tetraborate Tetrahydrate Single
Crystals
High-quality single crystals of potassium tetraborate tetrahydrate suitable for X-ray diffraction

can be grown by the slow evaporation method from an aqueous solution.[1]

Methodology:

Solution Preparation: A saturated aqueous solution of potassium tetraborate is prepared at

room temperature. This can be achieved by dissolving potassium hydroxide (KOH) and boric

acid (H₃BO₃) in stoichiometric amounts in deionized water.[1]
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Crystallization: The saturated solution is filtered to remove any impurities and then left

undisturbed in a covered beaker with small perforations in the cover to allow for slow

evaporation of the solvent.

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the

concentration of the solute will exceed the saturation point, leading to the formation of single

crystals.

Harvesting: Once the crystals have reached a suitable size, they are carefully harvested

from the solution.
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Fig. 1: Workflow for the synthesis of potassium tetraborate single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure is performed using a single-crystal X-ray

diffractometer.
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Methodology:

Crystal Mounting: A suitable single crystal of potassium tetraborate tetrahydrate is mounted

on a goniometer head.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα

radiation). The diffraction pattern is collected by rotating the crystal and the detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The crystal structure is then solved and refined

using specialized software to obtain the atomic coordinates, bond lengths, and bond angles.

Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the compound. For

inorganic borates, the characteristic vibrational modes of the borate network are observed.

Methodology:

Sample Preparation: A small amount of the crystalline potassium tetraborate tetrahydrate is

finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed

into a transparent pellet.

Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-

400 cm⁻¹).

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive

to the symmetric vibrations of the borate network.

Methodology:

Sample Preparation: A crystalline sample is placed on a microscope slide.
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Data Acquisition: A laser beam (e.g., with a wavelength of 532 nm or 785 nm) is focused on

the sample, and the scattered light is collected and analyzed by a spectrometer.

Characterization of Potassium Tetraborate Crystals

Single-Crystal XRD FT-IR Spectroscopy Raman Spectroscopy

Mount Single Crystal

X-ray Data Collection

Structure Solution & Refinement

Prepare KBr Pellet

Acquire Spectrum (4000-400 cm⁻¹)

Mount Crystal on Slide

Acquire Spectrum

Synthesized
Crystals

Click to download full resolution via product page

Fig. 2: Experimental workflow for the characterization of potassium tetraborate.

Structural Analysis
The crystal structure of potassium tetraborate tetrahydrate reveals a complex three-

dimensional network. The [B₄O₅(OH)₄]²⁻ anions are linked through hydrogen bonds involving

the hydroxyl groups and the water molecules. The potassium ions are coordinated by oxygen

atoms from both the tetraborate anions and the water molecules, providing further stability to

the crystal lattice. The presence of both trigonal (BO₃) and tetrahedral (BO₄) boron units within

the same anion is a characteristic feature of many borate minerals and synthetic borate

compounds.

This detailed structural information is crucial for understanding the physicochemical properties

of potassium tetraborate and can inform its applications in various fields, including as a
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component in specialized glasses, fluxes, and as a buffering agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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